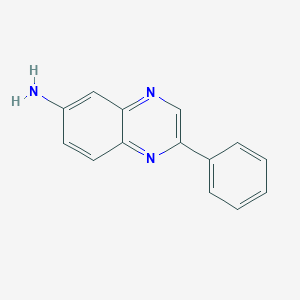

2-phenylquinoxalin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26g/mol |

IUPAC Name |

2-phenylquinoxalin-6-amine |

InChI |

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,15H2 |

InChI Key |

VGCQJYNBINGZKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N |

solubility |

26.6 [ug/mL] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-phenylquinoxalin-6-amine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of quinoxaline (B1680401) derivatives provides valuable information about the number of different types of protons and their neighboring atoms. rsc.org For the parent compound, 2-phenylquinoxaline (B188063), the proton on the quinoxaline ring (H3) typically appears as a singlet at a high chemical shift (δ) value, around 9.33 ppm, due to its electron-deficient environment. acgpubs.orgrsc.org The protons of the phenyl ring and the benzene (B151609) portion of the quinoxaline ring resonate in the aromatic region, generally between 7.5 and 8.3 ppm. acgpubs.orgrsc.org

The introduction of substituents onto the quinoxaline or phenyl ring leads to predictable changes in the ¹H NMR spectrum. For instance, in 6-nitro-2-phenylquinoxaline (B183380), the presence of the electron-withdrawing nitro group causes a downfield shift of the adjacent protons, with the H5 proton appearing as a doublet around 9.03 ppm. acgpubs.org Conversely, an electron-donating group like a methoxy (B1213986) group at the 6-position in 6-methoxy-2-phenylquinoxaline results in an upfield shift of the neighboring protons. acgpubs.org

The coupling patterns observed in ¹H NMR spectra, such as doublets and multiplets, arise from the interaction of neighboring protons and are crucial for assigning specific resonances to their respective protons in the molecule. rsc.org

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 2-Phenylquinoxaline Derivatives

| Compound | H3 | Aromatic Protons | Other Protons | Solvent |

| 2-Phenylquinoxaline | 9.33 (s) | 8.26-7.45 (m) | - | CDCl₃ |

| 6-Nitro-2-phenylquinoxaline | 9.50 (s) | 9.03-7.62 (m) | - | CDCl₃ |

| 6-Methoxy-2-phenylquinoxaline | 9.25 (s) | 8.15-7.12 (m) | 4.00 (s, OCH₃) | CDCl₃ |

| 2-(4-Chlorophenyl)quinoxaline | 9.29 (s) | 8.14-7.54 (m) | - | CDCl₃ |

Carbon-13 (13C) NMR Analysis and Chemical Shift Increments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms in 2-phenylquinoxaline derivatives are influenced by their hybridization and the electronic effects of neighboring atoms and substituents.

In the parent 2-phenylquinoxaline, the carbon atoms of the quinoxaline ring typically resonate between δ 127 and 152 ppm. acgpubs.orgrsc.org The carbon atom at position 3 (C3) is characteristically found at a lower field compared to other carbons of the quinoxaline ring. The carbons of the phenyl substituent also appear in the aromatic region of the spectrum.

The effect of substituents on ¹³C chemical shifts is a well-established phenomenon. Electron-withdrawing groups, such as a nitro group, cause a downfield shift (deshielding) of the carbon atoms they are attached to and other carbons in conjugation. For example, in 6-nitro-2-phenylquinoxaline, the carbon atoms of the nitro-substituted ring are shifted downfield compared to the unsubstituted analog. acgpubs.org Conversely, electron-donating groups like a methoxy group cause an upfield shift (shielding). acgpubs.org These predictable shifts, known as chemical shift increments, are valuable for confirming the position of substituents on the quinoxaline ring. pdx.eduoregonstate.edu

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 2-Phenylquinoxaline Derivatives

| Compound | Quinoxaline Carbons | Phenyl Carbons | Other Carbons | Solvent |

| 2-Phenylquinoxaline | 151.86, 143.38, 142.32, 141.61, 130.28, 129.64, 129.54, 129.16 | 136.80, 130.19, 129.16, 127.56 | - | CDCl₃ |

| 6-Nitro-2-phenylquinoxaline | 154.34, 147.47, 145.51, 144.94, 140.37, 125.69, 123.80 | 135.65, 131.42, 131.20, 129.44, 127.96 | - | CDCl₃ |

| 6-Methoxy-2-phenylquinoxaline | 161.2, 152.0, 144.1, 140.8, 137.9, 123.0, 107.0 | 137.1, 130.1, 129.2, 127.6 | 55.9 (OCH₃) | CDCl₃ |

| 2-(4-Chlorophenyl)quinoxaline | 150.59, 142.88, 142.23, 141.68, 130.48, 129.79, 129.61, 129.19 | 136.59, 135.20, 129.41, 128.78 | - | CDCl₃ |

Ligand Binding Studies via NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the interactions between molecules, such as the binding of a ligand to a protein. nih.gov Changes in the NMR spectrum of a molecule upon the addition of a binding partner can provide information about the binding site, the strength of the interaction, and the conformational changes that occur upon binding.

In the context of 2-phenylquinoxaline derivatives, NMR binding studies can be employed to understand how these compounds interact with biological targets. For instance, the binding of a 2-phenylquinoxaline derivative to a protein can be monitored by observing changes in the chemical shifts and line widths of the NMR signals of both the ligand and the protein. A downfield shift of NMR signals is often observed upon ligand binding. rsc.org These studies can help to identify the specific amino acid residues involved in the binding interaction and can guide the design of more potent and selective inhibitors.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. rsc.org It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For 2-phenylquinoxaline and its derivatives, mass spectrometry confirms the elemental composition and helps to verify the successful synthesis of the target molecule. acgpubs.orgrsc.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.gov For example, the calculated mass of the protonated molecular ion [M+H]⁺ for 6-nitro-2-phenylquinoxaline (C₁₄H₁₀N₃O₂⁺) is 252.0768, and the experimentally found value is 252.0778, confirming the identity of the compound. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. novalix.com This method is invaluable for determining the absolute configuration and conformation of molecules, as well as for understanding intermolecular interactions in the solid state.

The crystal structure of a derivative, N-benzyl-3-phenylquinoxalin-2-amine, has been determined to crystallize in the orthorhombic crystal system with the space group P212121. researchgate.net The analysis of the crystal structure reveals important details about the molecular geometry. For instance, the phenyl ring can be twisted relative to the quinoxaline ring system, indicating a non-planar conformation. uomphysics.net The crystal packing is stabilized by intermolecular interactions such as C-H···π interactions. uomphysics.net This detailed structural information is crucial for understanding the structure-activity relationships of these compounds.

Bond Lengths and Bond Angles

For instance, DFT calculations on 2-phenylquinoxaline at the B3LYP/6-311G(d,p) level of theory have determined the bond lengths and angles within the quinoxaline and phenyl moieties. researchgate.net It is anticipated that the introduction of an amino group at the C6 position would induce minor, yet predictable, alterations to the geometry of the benzene portion of the quinoxaline ring system due to the electron-donating nature of the -NH2 group.

To illustrate the expected values, a table of selected theoretical bond lengths and angles for the core 2-phenylquinoxaline structure is presented below. researchgate.net Additionally, experimental data from the crystal structure of N-benzyl-3-phenylquinoxalin-2-amine provides further context for the bond parameters within a substituted quinoxaline system. uomphysics.net

Table 1: Theoretical Bond Lengths of 2-phenylquinoxaline researchgate.net

| Bond | Length (Å) |

|---|---|

| C1-C4 | 1.4336 |

| C1-C25 | 1.3091 |

| C2-C3 | 1.4254 |

| C14-C15 | 1.4037 |

| C14-C16 | 1.4032 |

Table 2: Theoretical Bond Angles of 2-phenylquinoxaline researchgate.net

| Angle | Degrees (°) |

|---|---|

| C4-C1-C6 | 120.5976 |

| C4-C1-C25 | 123.415 |

| C6-C1-C25 | 115.9874 |

| C4-C14-C16 | 122.4771 |

| C15-C14-C16 | 118.2452 |

Note: The atom numbering in the above tables corresponds to the computational model of 2-phenylquinoxaline and may not directly align with the standard IUPAC nomenclature for this compound.

The planarity of the quinoxaline ring is a key structural feature. In related compounds like N-benzyl-3-phenylquinoxalin-2-amine, the phenyl ring substituent is often twisted out of the plane of the quinoxaline ring. uomphysics.net A similar non-planar arrangement is expected for this compound.

Confirmation of Regioselectivity

The synthesis of this compound from a substituted o-phenylenediamine (B120857) precursor can potentially yield two regioisomers: the 6-amino and the 7-amino derivative. The unambiguous confirmation of the 6-amino substitution pattern is therefore a critical aspect of its characterization.

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in establishing the regioselectivity of the synthesis. The analysis of chemical shift increments in ¹³C NMR spectra is a reliable method for determining the position of substituents in regioisomeric 6(7)-substituted quinoxaline 1,4-dioxides, a principle that extends to this compound. nih.govresearchgate.net The introduction of an amino group at a specific position on the benzene ring of the quinoxaline core induces characteristic upfield or downfield shifts in the signals of the carbon atoms, which can be compared to theoretical increments. nih.gov For instance, the introduction of an amino group at position 7 leads to a significant shift in the signals for the C-10 and C-3 carbon atoms. nih.govrsc.org

Furthermore, two-dimensional NMR experiments, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can provide definitive proof of regiochemistry. NOE enhancements are observed between protons that are in close spatial proximity, regardless of the number of bonds separating them. By identifying NOE correlations between the amine protons (or protons on a group attached to the amine) and specific protons on the quinoxaline ring, the exact position of the amino substituent can be unequivocally determined. This method has been successfully employed to confirm the structure of major products in the synthesis of other substituted quinoxalin-2-ones.

The regioselective synthesis of various 6-aminoquinoxalines has been reported, with the position of substitution often rationalized by theoretical calculations, such as Hückel theory. researchgate.net These studies underscore the importance of rigorous spectroscopic analysis to confirm the identity of the synthesized isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

While a specific, published spectrum for this compound is not available, the expected absorption frequencies can be inferred from the spectra of related compounds, such as 2-phenylquinoxaline and other amino-substituted aromatic compounds.

The key characteristic absorptions would include:

N-H Stretching: Primary aromatic amines typically show two absorption bands in the region of 3500-3300 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the N-H bonds. scialert.net

C=N Stretching: The stretching vibration of the C=N bonds within the pyrazine (B50134) ring of the quinoxaline moiety is expected to appear in the 1630-1500 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

C-N Stretching: The stretching of the C-N bond of the aromatic amine is typically observed in the 1350-1200 cm⁻¹ range. scialert.net

N-H Bending: The scissoring vibration of the NH₂ group of primary amines gives rise to a strong absorption between 1650 and 1550 cm⁻¹. scialert.net Out-of-plane wagging can also be observed at lower frequencies (900-650 cm⁻¹). scialert.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings will appear as strong bands in the 900-675 cm⁻¹ region, and their exact positions can provide information about the substitution pattern.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric) | ~3500 - 3400 | Medium |

| N-H Stretching (symmetric) | ~3400 - 3300 | Medium |

| Aromatic C-H Stretching | ~3100 - 3000 | Weak |

| C=N Stretching | ~1630 - 1500 | Medium |

| N-H Bending (scissoring) | ~1650 - 1550 | Strong |

| Aromatic C=C Stretching | ~1600 - 1450 | Variable |

| C-N Stretching (aromatic amine) | ~1350 - 1200 | Medium |

Photophysical and Electrochemical Properties of 2 Phenylquinoxalin 6 Amine Systems

Absorption and Emission Characteristics

The interaction of 2-phenylquinoxaline (B188063) derivatives with light is a key area of study, revealing their potential as luminescent materials. When coordinated with metal centers like iridium(III) and platinum(II), these ligands form phosphorescent complexes with desirable photophysical properties applicable in areas such as Organic Light-Emitting Diodes (OLEDs). cardiff.ac.uk

A significant feature of 2-phenylquinoxaline systems is the ability to finely tune their emission wavelengths. By strategically altering electron-donating and electron-withdrawing substituents on the ligand, researchers can control the emission color across a broad portion of the visible spectrum. cardiff.ac.uk For instance, iridium(III) complexes incorporating various cyclometalated quinoxaline (B1680401) ligands demonstrate tunable luminescence from the yellow-orange-red part of the spectrum, with emission maxima (λem) recorded between 579 and 655 nm. cardiff.ac.uk

Further studies on neutral, mixed-ligand Ir(III) complexes have shown that emission can be precisely adjusted between 633 nm and 680 nm by varying the quinoxaline ligand structure. acs.org Similarly, platinum(II) complexes with 2-phenylquinoxaline ligands that have CF3 or OCF3 groups on the phenyl ring exhibit orange-red photoluminescence, with emission wavelengths subtly tuned between 603 and 620 nm. cardiff.ac.uk This tunability is crucial for designing materials with specific color outputs for display and lighting technologies.

The luminescence quantum efficiency (Φ), which measures the efficiency of converting absorbed light into emitted light, is a critical parameter for these materials. For platinum(II) complexes of 2-phenylquinoxaline derivatives, photoluminescence quantum yields (Φem) have been reported to reach up to 37% in deaerated dichloromethane (B109758) (DCM). cardiff.ac.uk Specifically, the complex [Pt(L3)(acac)], where L3 is a 2-phenylquinoxaline ligand with an OCF3 group, was identified as the most efficient emitter in one such series. cardiff.ac.uk

In the case of certain neutral iridium(III) complexes, quantum yields are more modest, measured at approximately 5% in aerated chloroform. acs.org It has been noted that quinoxaline derivatives with electron-donating amine groups, such as 2-phenylquinoxalin-6-amine, may exhibit lower fluorescence quantum efficiency, a factor influenced by the polarity of the solvent. acs.org

| Compound/System | Solvent | Emission Max (λem) | Quantum Yield (Φem) | Reference |

| [Pt(C^N)(acac)] derivatives | Toluene (B28343) | 604–620 nm | 14.4–24.8% | cardiff.ac.uk |

| [Pt(C^N)(acac)] derivatives | DCM (deaerated) | 604–620 nm | 21.9–37.1% | cardiff.ac.uk |

| [Ir(L)2(N^O)] derivatives | Chloroform (aerated) | 633–680 nm | ~5% | acs.org |

The emission from metal complexes of 2-phenylquinoxaline is typically phosphorescence, originating from a triplet excited state. This is confirmed by their relatively long luminescence lifetimes. Platinum(II) complexes have demonstrated triplet-emitting character with lifetimes in the microsecond (µs) range. cardiff.ac.uk Similarly, red-emitting iridium(III) complexes exhibit phosphorescence with lifetimes often in the hundreds of nanoseconds. acs.org For example, two iridium complexes, [Ir(L2)2(pic)] and [Ir(L2)2(pyz)], showed increased lifetimes of 1.283 µs and 1.883 µs, respectively, under deoxygenated conditions, which is definitive evidence of their triplet emissive state. acs.org

| Compound/System | Condition | Lifetime (τ) | Reference |

| [Pt(C^N)(acac)] derivatives | - | Microseconds | cardiff.ac.uk |

| [Ir(L2)2(pic)] | Deoxygenated | 1.283 µs | acs.org |

| [Ir(L2)2(pyz)] | Deoxygenated | 1.883 µs | acs.org |

Luminescence Quantum Efficiencies

Triplet-Triplet Annihilation (TTA) Upconversion Studies

Triplet-triplet annihilation (TTA) upconversion is a process where two low-energy photons are converted into one higher-energy photon. ccspublishing.org.cnrsc.org This mechanism involves a photosensitizer that absorbs light and transfers its triplet energy to an annihilator molecule. ccspublishing.org.cnnih.gov Platinum(II) complexes featuring 2-phenylquinoxaline ligands have been investigated as effective photosensitizers for this process. cardiff.ac.uk

In studies using 9,10-diphenylanthracene (B110198) as the annihilator, these Pt(II) complexes demonstrated good TTA upconversion efficiencies (ΦUC), with values ranging from 5.9% to 14.1%. cardiff.ac.uk The efficiency was found to be strongly influenced by the specific structure of the quinoxaline ligand, highlighting the importance of molecular design in optimizing these systems for applications in solar energy and bioimaging. cardiff.ac.ukcardiff.ac.uk

| Photosensitizer | Annihilator | Upconversion Efficiency (ΦUC) | Reference |

| [Pt(L)(acac)] derivatives | 9,10-diphenylanthracene | 5.9–14.1% | cardiff.ac.uk |

Electrochemical Properties

The electrochemical behavior of 2-phenylquinoxaline derivatives, particularly the energy levels of their frontier molecular orbitals (HOMO and LUMO), is fundamental to their use in electronic devices. These levels determine the ease with which the molecules can accept or donate electrons and govern charge transport.

The Lowest Unoccupied Molecular Orbital (LUMO) is closely related to a material's electron affinity and its reduction potential. For a series of quinoxaline derivatives bearing styryl and phenylethynyl groups, the LUMO energy levels were found to be in the range of –3.10 to –3.36 eV. researchgate.net In another study on biquinoxaline amine derivatives, the LUMO levels were reported between –3.59 and –3.71 eV. researchgate.net

Research has shown that the oxidation potential of triarylamine-substituted quinoxalines can be tuned by modifying the amine substituents, while the reduction potential associated with the quinoxaline segment is largely retained. acs.org This suggests that the LUMO level is primarily located on the electron-accepting quinoxaline core. The ability to independently tune HOMO and LUMO levels is a significant advantage in the design of materials for organic electronics. acs.orgresearchgate.net

| Compound Series | LUMO Energy Range (eV) | HOMO Energy Range (eV) | Electrochemical Band Gap (Eg) (eV) | Reference |

| Quinoxaline derivatives with styryl/phenylethynyl groups | -3.10 to -3.36 | -4.90 to -5.70 | 1.72 to 2.48 | researchgate.net |

| Biquinoxaline amine derivatives | -3.59 to -3.71 | -5.39 to -5.68 | 1.73 to 2.04 | researchgate.net |

| Tribenzo[a,c,i]phenazine derivatives | -3.06 to -3.17 | -5.18 to -5.35 | 2.12 to 2.29 | researchgate.net |

Opto-electrochemical Tuning Strategies

The electronic and optical properties of this compound systems can be systematically tuned through strategic molecular design. The core principle behind this tunability lies in the modulation of the intramolecular charge transfer (ICT) character between the electron-donating amine and the electron-accepting quinoxaline core. researchgate.netresearchgate.net

Key strategies for tuning include:

Modification of the Donor Unit: Enhancing the electron-donating strength of the amine group, for instance by replacing a primary amine with diarylamine or other heterocyclic amine donors, strengthens the D-A character. researchgate.netresearchgate.net This increased donor strength typically leads to a bathochromic (red) shift in both the absorption and emission spectra. acs.org

Extension of π-Conjugation: Introducing additional conjugated systems, such as styryl or phenylethynyl groups, to the quinoxaline backbone can also significantly alter the photophysical properties. researchgate.net

These molecular modifications directly impact the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the LUMO. Cyclic voltammetry is a key technique used to experimentally determine these energy levels. researchgate.netresearchgate.net For a series of D-A type 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, HOMO and LUMO energy levels were found in the ranges of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net This tuning of the FMO levels and the resulting electrochemical band gap is crucial for designing materials for specific applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netacs.org The emission color of such dipolar compounds can be tuned from bluish-green to orange by modifying the donor and acceptor units. acs.org

Table 1: Representative Opto-electrochemical Data for Quinoxaline-Amine Derivatives Note: This table presents data for various quinoxaline-amine based D-A systems to illustrate tuning principles, as specific data for the parent this compound is not extensively documented in a single source.

| Derivative Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) |

| Di(thiophen-2-yl)quinoxaline Amines researchgate.net | 390 - 461 | 465 - 566 | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 - 2.48 |

| Di(pyridin-2-yl)quinoxaline Amines researchgate.net | 389 - 440 | 460 - 555 | - | - | - |

| Biquinoxaline Amine Derivatives researchgate.net | 415 - 461 | 492 - 598 | - | - | - |

| Triarylamine-Quinoxalines acs.org | - | Bluish Green to Orange | - | - | - |

Aggregation-Induced Emission (AIE) Phenomena

Many conventional fluorescent molecules exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. pku.edu.cn In stark contrast, a phenomenon known as Aggregation-Induced Emission (AIE) describes the behavior of molecules that are weakly or non-emissive in solution but become highly luminescent upon aggregation. pku.edu.cnfrontiersin.org This effect is characteristic of luminogens (AIEgens) with multiple rotor-like structures, such as phenyl rings. frontiersin.org

The prevailing mechanism for AIE is the restriction of intramolecular motion (RIM). kyoto-u.ac.jp In dilute solutions, excited AIEgens can dissipate energy through non-radiative pathways, primarily via the active intramolecular rotation and vibration of their substituent groups (e.g., the phenyl ring in this compound). frontiersin.orgkyoto-u.ac.jp This rapid non-radiative decay quenches fluorescence. However, in the aggregated or solid state, these intramolecular motions are physically constrained. frontiersin.org This blockage of non-radiative decay channels forces the excited molecule to release its energy radiatively, resulting in a significant enhancement of fluorescence intensity. kyoto-u.ac.jp

Quinoxaline derivatives have been identified as promising scaffolds for creating AIE-active materials. researchgate.netacs.org For example, certain 2,3-di(thiophen-2-yl)quinoxaline amine derivatives exhibit aggregation-induced emission enhancement (AIEE) in THF:water solvent systems. researchgate.net As the fraction of water (a poor solvent) increases, the molecules aggregate, leading to a notable increase in fluorescence. The presence of rotatable phenyl and amine groups on the quinoxaline core in this compound provides the necessary structural elements to facilitate the AIE phenomenon. The tunability of the quinoxaline core, combined with the AIE effect, makes these compounds highly attractive for applications requiring solid-state emitters, such as in sensors and optoelectronic devices. researchgate.netfrontiersin.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a principal method for the computational investigation of quinoxaline (B1680401) derivatives, including 2-phenylquinoxalin-6-amine. researchgate.netresearchgate.net These studies typically utilize specific basis sets, such as B3LYP/6-311G(d,p), to perform calculations. researchgate.netwisdomlib.org

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For this compound and related structures, DFT calculations are used to determine key geometrical parameters. researchgate.netresearchgate.net The process involves adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. scispace.com

The optimized structure of 2-phenylquinoxaline (B188063) reveals important details about its planarity and the orientation of its substituent groups. wisdomlib.org For instance, the quinoxaline ring system is nearly planar. nih.gov In related substituted quinoxalines, the phenyl ring is often inclined relative to the quinoxaline core. nih.gov Computational studies on similar quinoxaline derivatives have provided specific values for these parameters. For example, in 2-phenylquinoxaline, notable bond lengths such as C1-C4 have been calculated to be 1.4336 Å. wisdomlib.org Other calculated bond lengths include C1-H6 at 1.0846 Å and C14-C15 at 1.4037 Å. researchgate.net Key bond angles have also been determined, such as C4-C1-C6 at 120.5976° and C15-C14-C16 at 118.2452°. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for 2-Phenylquinoxaline

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C4 | 1.4336 Å |

| C1-H6 | 1.0846 Å | |

| C14-C15 | 1.4037 Å | |

| Bond Angle | C4-C1-C6 | 120.5976° |

| C15-C14-C16 | 118.2452° | |

| C14-C15-C17 | 120.8668° |

Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. wikipedia.org The HOMO energy level indicates the ability of a molecule to donate an electron (nucleophilicity), while the LUMO energy level reflects its ability to accept an electron (electrophilicity). researchgate.netajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For 2-phenylquinoxaline, the HOMO-LUMO energy gap has been calculated to be 4.26 eV, indicating its electronic properties and potential reactivity. wisdomlib.org Theoretical studies on various quinoxaline derivatives have shown that these values can be tuned by altering substituents, which in turn affects their potential applications in areas like dye-sensitized solar cells. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 2-Phenylquinoxaline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 4.26 |

Theoretical values calculated using DFT. wisdomlib.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.dereadthedocs.io The MEP surface illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. readthedocs.iowolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green areas denote regions of neutral potential. wolfram.com

For quinoxaline derivatives, MEP analysis helps in identifying the most likely sites for chemical reactions. researchgate.net The nitrogen atoms of the quinoxaline ring are generally electron-rich, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Studies have shown that the title compound is highly sensitive to nucleophilic attack rather than electrophilic attacks. researchgate.net The MEP analysis provides crucial data regarding the chemical reactivity sites of the molecule. researchgate.net

DFT calculations can also be used to predict various thermodynamic properties of a molecule, such as heat capacity (Cv), entropy (S), and enthalpy (H). researchgate.netuomphysics.net These parameters are calculated at a specific temperature, often standard ambient temperature (298.15 K), and provide insights into the thermal stability and behavior of the compound. mdpi.comscirp.org

For 2-phenylquinoxaline, thermodynamic functions have been computed, revealing an entropy of 100.839 Cal/Mol/Kelvin, which reflects the total degree of freedom within the compound. researchgate.net This information is valuable for understanding the molecule's behavior under different thermal conditions and for predicting other thermochemical properties. researchgate.netekb.eg

Table 3: Calculated Thermodynamic Parameters for 2-Phenylquinoxaline

| Thermodynamic Property | Value | Unit |

|---|---|---|

| Total Energy (Ethermal) | - | - |

| Heat Capacity (Cv) | - | - |

| Entropy (S) | 100.839 | Cal/Mol/Kelvin |

Calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. wikipedia.org It is a powerful method for calculating electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths. researchgate.netrsc.org These calculations are essential for understanding the photophysical properties of compounds and are particularly relevant for applications in materials science, such as in the design of dyes and optical materials. arxiv.org

TD-DFT calculations performed at the B3LYP/6-311G(d,p) level have been used to determine the absorption energies and oscillator strengths for 2-phenylquinoxaline. researchgate.net This allows for a theoretical prediction of its UV-visible absorption spectrum, which can then be compared with experimental data to validate the computational model. researchgate.net

Computation of Thermodynamic Parameters

Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the solid-state structure and properties of this compound. These non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the molecular packing in crystals. nih.govresearchgate.net

In a study of a nucleophilic substitution reaction involving 2-phenylquinoxaline, it was found that strong attractive intermolecular interactions between the reactants drive the formation of adducts. nih.gov Specifically, interactions between the lithium atom of the nucleophile and the nitrogen atoms of the quinoxaline ring were identified as key driving forces. nih.govresearchgate.net The phenyl substituent on the quinoxaline was also noted to influence the direction of nucleophilic attack, though not primarily through steric hindrance. nih.govresearchgate.net Computational analysis has been used to quantify the energies of these interactions, revealing a strong affinity between the reacting molecules. nih.govresearcher.life

Intramolecular interactions are also important in defining the conformation and stability of the molecule. researchgate.net Analysis of related structures has revealed the presence of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular geometry. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are fundamental non-covalent interactions that play a significant role in the structure and function of chemical and biological systems. uni-bayreuth.de In the context of this compound, the primary amine group (-NH2) at the 6-position and the nitrogen atoms within the quinoxaline ring are key participants in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the quinoxaline nitrogens can act as acceptors.

The presence of a substituent on the amine nitrogen can influence the formation of intramolecular hydrogen bonds. mdpi.com While this compound itself lacks a substituent on the amine, its derivatives can be designed to promote specific intramolecular hydrogen bonding patterns, which in turn can affect the molecule's conformation and biological activity.

The strength and geometry of these hydrogen bonds can be computationally modeled. The optimal distance for a hydrogen bond between a nitrogen or oxygen atom and a hydrogen atom is approximately 2 Å, with an angle between the covalent bond and the hydrogen bond in the range of 150° to 180°. uni-bayreuth.de

Pi-Pi (π-π) Stacking Interactions

The planar aromatic system of the quinoxaline core in this compound is conducive to π-π stacking interactions. vulcanchem.com These interactions, which arise from a combination of dispersion and dipole-induced dipole forces, occur when aromatic rings are stacked parallel to one another, either in a sandwich or a displaced arrangement. libretexts.org

In the crystal structure of quinoxaline derivatives, π-π stacking interactions play a significant role in reinforcing the molecular packing. uomphysics.net These interactions are a key factor in the stability of related enzyme structures at different pH levels. nih.gov The phenyl substituent at the 2-position of the quinoxaline ring can also participate in these interactions, further contributing to the stability of molecular assemblies.

The aromaticity at the C2-position can be important for enantioselectivity in certain reactions, suggesting that π-π interactions between the quinoxaline and a catalyst or ligand play a role. rsc.org The nature of substituents on the aromatic rings can influence the strength and nature of these interactions. For instance, electron-donating or electron-withdrawing groups can alter the electrostatic potential of the aromatic rings, thereby affecting the π-π stacking. libretexts.org

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. uomphysics.net

The normalized contact distance (dₙₒᵣₘ) is a key parameter in Hirshfeld surface analysis, which is color-coded onto the surface. Red regions on the dₙₒᵣₘ map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. nih.gov Blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation. uomphysics.net

The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface of a quinoxaline derivative.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 70.6 |

| H···C/C···H | 15.5 |

| H···O/O···H | 4.6 |

This data is representative of a typical quinoxaline derivative and is based on findings for 1-nonyl-3-phenylquinoxalin-2-one. nih.gov

Interaction Energy Analysis

Interaction energy analysis provides a quantitative measure of the strength of non-covalent interactions between molecules or molecular fragments. This analysis can be performed using computational methods such as Density Functional Theory (DFT). By calculating the interaction energies, it is possible to understand the driving forces behind molecular recognition and assembly.

For example, in a study of the reaction between 2-phenylquinoxaline and lithium phenylacetylide, interaction energy calculations revealed a strong affinity between the reactants, driven by attractive interactions between the lithium atom and the nitrogen atoms of the quinoxaline ring. nih.gov The total interaction energy can be decomposed into its electrostatic and covalent components. In the case of the lithium phenylacetylide, the interaction between the lithium and carbon atoms was found to be predominantly electrostatic. nih.gov

The following table provides a hypothetical example of interaction energy calculations for a molecular complex involving a quinoxaline derivative.

| Interacting Fragments | Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Covalent Component (kcal/mol) |

|---|---|---|---|

| Li···N1 (Quinoxaline) | -45.2 | -38.9 | -6.3 |

| Li···N4 (Quinoxaline) | -43.8 | -37.5 | -6.3 |

| Phenyl (Quinoxaline)···Phenyl (Reactant) | -5.7 | -2.1 | -3.6 |

This data is illustrative and based on the types of calculations performed in studies of related quinoxaline derivatives. nih.gov

Molecular Modeling and Docking Studies for Biological Targets (In Vitro)

Molecular modeling and docking are indispensable tools in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target. researchgate.net These studies provide insights that can guide the design and optimization of more potent and selective drug candidates.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves the comprehensive characterization of the non-covalent interactions between a ligand and its protein target. tu-dresden.de Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize various interaction types, including hydrogen bonds, hydrophobic contacts, π-π stacking, and salt bridges, from the 3D structure of a protein-ligand complex. researchgate.net

For quinoxaline derivatives, the planar quinoxaline ring system and the phenyl substituent are key features that mediate interactions with protein binding sites. vulcanchem.com The quinoxaline scaffold can anchor the molecule in the active site, while the phenyl group can engage in π-π stacking interactions with aromatic residues like histidine. rsc.org The amine group at the 6-position can form hydrogen bonds with appropriate donor or acceptor groups in the protein.

Identification of Key Binding Residues and Pockets

Molecular docking studies of quinoxaline derivatives have identified key amino acid residues and binding pockets in various protein targets. For example, in studies targeting human thymidylate synthase (hTS), a critical enzyme in DNA synthesis, quinoxaline derivatives have been shown to bind to an allosteric site at the interface of the hTS homodimer. acs.orgwindows.net This binding stabilizes the inactive conformation of the enzyme.

Key residues involved in the binding of quinoxaline derivatives to hTS include those that can form hydrogen bonds and hydrophobic interactions. acs.org The phenyl ring of the quinoxaline derivative often occupies a hydrophobic pocket, while other parts of the molecule interact with polar residues. rsc.org

The following table lists key binding residues that have been identified in docking studies of quinoxaline derivatives with various protein targets.

| Protein Target | Key Binding Residues | Interaction Type |

|---|---|---|

| Human Thymidylate Synthase (hTS) | HIS192, PHE210 | π-π stacking |

| Matrix Metalloproteinase-2 (MMP-2) | Histidine | π-π stacking |

| p38 MAP Kinase | Lys137, Gly138, Cys128 | Hydrogen bond |

This data is compiled from docking studies of various quinoxaline derivatives. rsc.orgresearchgate.net

Computational Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms involving 2-phenylquinoxaline. These theoretical investigations provide detailed insights into reaction energy profiles, transition states, and the factors governing reaction pathways and selectivity.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

A detailed computational study modeled the oxidative nucleophilic substitution of hydrogen (ONSH) reaction between 2-phenylquinoxaline and lithium phenylacetylide to understand the reasons for low experimental reaction yields. nih.govresearchgate.net The study, using DFT calculations at the B3LYP/6-311++G(d,p) level with Grimme's D3 empirical dispersion correction, explored the entire reaction energy profile. mdpi.com

The investigation revealed a strong affinity between the reactants, 2-phenylquinoxaline and lithium phenylacetylide, which is driven by significant attractive interactions between the lithium atom and the two nitrogen atoms of the quinoxaline core. nih.gov This initial attraction leads to the formation of four stable adducts, setting the stage for four potential reaction pathways (RPs) involving nucleophilic attack at different carbon sites: RP-C2, RP-C3, RP-C5, and RP-C10. nih.govmdpi.com

As the reaction progresses from the adducts to the formation of intermediates through their respective transition states, very high energy barriers were found for the pathways involving attack at the C5 and C10 positions (RP-C5 and RP-C10). researchgate.netmdpi.com This suggests these pathways are kinetically unfavorable.

The analysis of the nucleophilic addition step showed that the pathway for attack at the C3 position (RP-C3) was both kinetically and thermodynamically favored over the C2 position (RP-C2). nih.govresearchgate.net However, the energy barriers for these two pathways were comparable, indicating that both could proceed to form their respective intermediates. researchgate.net Interestingly, the study concluded that the phenyl substituent on the quinoxaline ring did not create significant steric hindrance to favor one pathway over the other, as it guided the nucleophile toward both the C2 and C3 sites. researchgate.net The competition between the RP-C2 and RP-C3 pathways may lead to a mixture of products. nih.gov

Furthermore, the study identified an alternative, irreversible reaction path for the C2 substitution site, which could contribute to the formation of waste byproducts and thus lower the yield of the desired product. researchgate.net The final hydrolysis step, modeled by introducing a water molecule, was found to be nearly spontaneous for both RP-C2 and RP-C3. nih.gov

The table below summarizes the key attractive intermolecular interactions calculated for the adducts formed between 2-phenylquinoxaline and lithium phenylacetylide for the four potential reaction pathways.

| Reaction Pathway | Interacting Atoms | Interaction Energy (kcal/mol) |

| RP-C2 | Li···N1 | -35.2 |

| Li···N4 | -13.0 | |

| RP-C3 | Li···N1 | -16.5 |

| Li···N4 | -32.6 | |

| RP-C5 | Li···N1 | -15.1 |

| Li···N4 | -13.3 | |

| RP-C10 | Li···N1 | -13.6 |

| Li···N4 | -14.9 | |

| Data sourced from a 2021 computational study on the ONSH reaction of 2-phenylquinoxaline. nih.govmdpi.com |

Iridium-Catalyzed Asymmetric Hydrogenation

DFT calculations were also employed to investigate the mechanism of the Iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline to produce tetrahydroquinoxaline derivatives. rsc.org The study focused on understanding the origin of enantioselectivity observed when using different solvents (toluene/dioxane vs. ethanol). rsc.org

In the toluene (B28343)/dioxane system, the proposed mechanism begins with the barrierless oxidative addition of H₂ to the Iridium-complex, generating a stable Ir(III) intermediate. rsc.org The key enantio-determining step is the second hydrogen transfer to the C2-position. The calculations revealed that the transition state leading to the R-enantiomer (A-TS5OR) has a significantly lower energy barrier than the transition state for the S-enantiomer (A-TS5OS). rsc.org

The table below shows the calculated energy barriers for the enantio-determining step in the toluene/dioxane system.

| Transition State | Relative Gibbs Energy (kcal/mol) | Resulting Enantiomer |

| A-TS5OR | 18.8 | R |

| A-TS5OS | 22.0 | S |

| Data sourced from a 2024 study on Ir-catalyzed asymmetric hydrogenation. rsc.org |

This energy difference of 3.2 kcal/mol strongly favors the formation of the R-product, which aligns with experimental observations. rsc.org

Conversely, in the ethanol (B145695) system, the reaction pathway is distinct. Isotope-labeling experiments suggested that the hydrogen source is predominantly the ethanol solvent, not hydrogen gas. rsc.org Computational analysis indicated that π–π stacking and hydrogen bonding interactions make the transition state leading to the S-enantiomer (TS5OS-ET) more stable than the one for the R-enantiomer (TS5OR-ET), reversing the enantioselectivity. rsc.org The 2-phenyl substituent was found to be essential for achieving high enantioselectivity in the ethanol system through these non-covalent interactions. rsc.org

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The 2-phenylquinoxaline-6-amine scaffold is a key component in designing a wide array of materials for OLEDs, contributing to the functionality of nearly every layer of the device stack. google.com Its derivatives have been successfully employed as electron-transport materials, host and guest materials within the emissive layer, and even as hole-transporting materials. google.comrsc.orgbenthamscience.com This versatility stems from the ability to modify the core structure to achieve desired energy levels, charge transport characteristics, and photophysical properties. acs.orgrsc.org

Electron-Transport Materials

The electron-deficient nature of the quinoxaline (B1680401) ring system makes it an excellent candidate for creating electron-transport materials (ETMs). acs.orgbeilstein-journals.org Derivatives of 2-phenylquinoxaline (B188063) are designed to facilitate efficient electron injection from the cathode and transport to the emissive layer, while also blocking holes from passing through to the cathode, thereby enhancing recombination efficiency within the emissive zone. acs.org The performance of OLEDs can be significantly improved by incorporating quinoxaline-based ETMs, which often exhibit high electron mobility and appropriate Lowest Unoccupied Molecular Orbital (LUMO) energy levels for matching with adjacent layers. beilstein-journals.orgnoctiluca.eu For instance, polymers incorporating phenylquinoxaline units have demonstrated high electron mobility, making them suitable for ETM applications. bohrium.com Patents have been filed for various quinoxaline derivatives specifically designed for use as ETMs, highlighting their commercial potential. google.com

Host and Guest Materials in Emitting Layers

In the emitting layer (EML) of phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest (emitter). The 2-phenylquinoxaline-6-amine framework is integral to developing advanced bipolar host materials. rsc.orgscispace.com These hosts combine hole-transporting units (often derived from the amine functionality, like carbazole) and electron-transporting units (the quinoxaline core) within a single molecule. rsc.orgchemrxiv.orgchemrxiv.org This bipolar nature ensures balanced charge flux within the EML, which is critical for high efficiency.

Key requirements for a host material are a high triplet energy to confine excitons on the guest emitter and good thermal stability. tandfonline.comrsc.org Researchers have synthesized novel bipolar hosts by linking carbazole (B46965) (a hole-transporting moiety) with diphenylquinoxaline (an electron-transporting moiety). rsc.orgscispace.com These materials have demonstrated high glass transition temperatures and have been used to fabricate highly efficient red PhOLEDs. For example, a device using a 3-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole (M1) host achieved a maximum external quantum efficiency (EQE) of 14.66% and a luminance of 28,619 cd/m². rsc.orgscispace.com Similarly, a yellow OLED using a carbazole-quinoxaline derivative as the host showed a current efficiency of 10.8 cd/A. tandfonline.com The versatility of the quinoxaline structure also allows its derivatives to be used directly as the guest or emitter material. google.com

Table 1: Performance of OLEDs Using Phenylquinoxaline-Based Host Materials

| Host Material Designation | Emitter (Guest) | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |

| M1 | Red Phosphor | 14.66% | 28,619 | Red (594 nm) | rsc.org, scispace.com |

| M2 | Red Phosphor | 15.07% | 28,818 | Red (594 nm) | rsc.org, scispace.com |

| 3,3-di[3-(6-quinoxaline)-9-carbazolylmethyl]oxetane | PO-01 | Not specified | >4050 | Yellow | tandfonline.com |

This table presents selected data on the performance of Organic Light-Emitting Diodes (OLEDs) where derivatives of the 2-phenylquinoxaline scaffold were used as host materials in the emissive layer. EQE stands for External Quantum Efficiency.

Hole Transporting Layer Materials

While the quinoxaline core is electron-deficient, the presence of the 6-amine group, a classic electron-donating moiety, allows the 2-phenylquinoxalin-6-amine structure to be a building block for hole-transporting layer (HTL) materials. mdpi.comrsc.org The amine group can be functionalized with other aryl amines, such as triphenylamine, to create molecules with suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport from the anode. acs.orgrsc.org The quinoxaline unit in these D-A (Donor-Acceptor) type molecules helps to modulate the energy levels and improve stability. rsc.org OLEDs using such quinoxaline-triarylamine hybrids as the HTL and emitting layer have shown promising performance. acs.org Furthermore, some quinoxaline derivatives have been patented for their utility as HTL materials, demonstrating their capability to function effectively in this role. google.com

Development of Luminescent Emitters (e.g., Ir(III), Pt(II) Complexes)

The nitrogen atoms in the quinoxaline ring and the potential for C-H activation on the adjacent phenyl ring make the 2-phenylquinoxaline structure an excellent cyclometalating ligand for heavy transition metals like iridium(III) and platinum(II). koreascience.krrsc.org These complexes are highly sought after as phosphorescent emitters in OLEDs because they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. sci-hub.se

Iridium(III) Complexes: A variety of phosphorescent Ir(III) complexes using substituted 2-phenylquinoxaline ligands have been synthesized, exhibiting emission colors from orange-red to deep red. koreascience.krscispace.comresearchgate.net By modifying the substituents on the phenylquinoxaline ligand, researchers can precisely tune the emission wavelength. koreascience.kr For example, complexes like (pqx)2Ir(acac) show emissions in the orange-red region (~583-616 nm). koreascience.kr Cationic iridium complexes with diphenylquinoxaline-type ligands have achieved pure red emission with high photoluminescence quantum yields (PLQYs) over 80% and impressive OLED performance, reaching an EQE of 10.3% with color coordinates of (0.67, 0.33), which is close to the NTSC standard for red. sci-hub.se

Platinum(II) Complexes: Platinum(II) complexes are also effective phosphorescent emitters. rsc.orgbeilstein-journals.org While research has explored various C^N ligands, the phenylquinoxaline framework offers a robust platform for developing stable and efficient emitters. rsc.orgresearchgate.net By engineering the ligands, Pt(II) complexes can be designed to emit across the visible spectrum, from blue-green to red. rsc.org Efficient red-emitting Pt(II) complexes have been developed that show excellent color stability and device efficiencies, with one example achieving 4.71 cd/A and 5.12 lm/W. rsc.orgacs.org

Table 2: Photophysical Properties of Selected Phenylquinoxaline-Based Metal Complexes

| Complex Designation | Metal Center | Emission Max (nm) | Emission Color | Application/Note | Reference |

| [(pqx)2Ir(biim)]Cl | Iridium(III) | 580 - 620 | Red | High quantum efficiency (0.58-0.78) | , scispace.com, researchgate.net |

| (pqx)2Ir(acac) | Iridium(III) | 583 | Orange-Red | Tunable emission via substitution | koreascience.kr |

| (dfpqx)2Ir(acac) | Iridium(III) | 616 | Orange-Red | dfpqx has difluoro-substituents | koreascience.kr |

| Cationic Ir(III) Complex | Iridium(III) | Not specified | Pure Red (CIE: 0.67, 0.33) | High EQE (10.3%) in OLEDs | sci-hub.se |

| Phenylisoquinoline Pt(II) Complex | Platinum(II) | Not specified | Red | Efficient and color-stable OLEDs | rsc.org |

This table summarizes the emission characteristics of various phosphorescent metal complexes that incorporate the 2-phenylquinoxaline ligand or its derivatives. pqx = 2-phenylquinoxalinate; biim = 2,2'-biimidazole; acac = acetylacetonate; dfpqx = 2-(2,4-difluorophenyl)quinoxalinate.

Organic Photovoltaics (OPV) and Perovskite Solar Cells

The tunable electronic properties of quinoxaline derivatives make them highly suitable for applications in solar energy conversion. In the field of organic photovoltaics (OPVs), they are primarily investigated as electron-acceptor materials, often in non-fullerene acceptor (NFA) designs. beilstein-journals.org The inherent electron-deficient character of the quinoxaline core is advantageous for this purpose. rsc.org Polymers derived from quinoxaline have achieved impressive power conversion efficiencies (PCEs) in polymer solar cells, with some devices exceeding 16%. beilstein-journals.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, and their performance hinges on the charge-carrier mobility of the semiconductor material used. The 2-phenylquinoxaline-6-amine structure serves as an excellent foundation for designing semiconductors for OFETs. beilstein-journals.orgfrontiersin.org The electron-deficient quinoxaline core makes its derivatives naturally suited for use as n-type (electron-transporting) semiconductors. beilstein-journals.orgfrontiersin.org

Researchers have synthesized donor-acceptor (D-A) type conjugated polymers by combining electron-rich units like indacenodithiophene (IDT) with electron-deficient quinoxaline units. frontiersin.org These polymers exhibit strong intramolecular charge transfer (ICT), which is beneficial for charge transport. frontiersin.org While many quinoxaline derivatives show promise for n-type applications, some have also been developed into p-channel (hole-transporting) semiconductors. For example, thin films of a quinoxaline derivative end-functionalized with bis(5-phenylthiophen-2-yl) groups exhibited p-channel characteristics with hole mobilities up to 1.9 × 10⁻⁴ cm²/Vs. researchgate.net The versatility to create both n-type and p-type materials from the same basic scaffold underscores the importance of quinoxaline derivatives in the development of complementary logic circuits and other advanced organic electronics. beilstein-journals.orgresearchgate.net

Fluorescent Chemosensors and Derivatization Reagents

The quinoxaline core is a key building block for creating molecules that can detect and signal the presence of other chemical species through changes in their fluorescent properties. nih.gov These materials are critical in analytical chemistry for their sensitivity and selectivity.

Fluorescent chemosensors are sophisticated molecules designed to bind selectively with a target species (analyte) and translate that binding event into a measurable change in their fluorescence. cam.ac.uk The fundamental design of these sensors typically incorporates two key components: a fluorophore and a receptor, sometimes connected by a spacer. cam.ac.uk

Fluorophore : This is the part of the molecule that emits light after absorbing energy. The quinoxaline ring system, with its nitrogen-containing heterocyclic aromatic structure, serves as an effective fluorophore. nih.gov

Receptor : This is the unit designed for selective binding with the target analyte. cam.ac.uk

Signaling Mechanism : The interaction between the receptor and the analyte alters the electronic properties of the fluorophore, leading to a change in the fluorescence signal. A common mechanism is Photoinduced Electron Transfer (PET), where the receptor quenches the fluorophore's emission. Upon binding to an analyte, this quenching process is inhibited, causing the fluorescence to "turn on." cam.ac.uk

The design of an effective sensor requires that the receptor has a strong and selective affinity for the target and that the resulting fluorescence signal is robust and avoids interference from the surrounding environment. cam.ac.uk

Quinoxaline derivatives have been successfully employed as colorimetric and fluorescent indicators for detecting volatile amines, which are important markers for monitoring food spoilage, particularly in fish. mdpi.com For this application, quinoxaline derivatives are doped with an acid, such as p-toluenesulfonic acid (p-TsOH). This protonates the quinoxaline, making it function as a pH indicator. When exposed to basic volatile amines, the indicator is deprotonated, resulting in a distinct and observable color change. mdpi.com

This principle allows for the sensitive detection of various amines, making these quinoxaline-based sensors valuable tools in quality control and analytical chemistry. mdpi.com

Table 1: Volatile Amines Detectable by Acid-Doped Quinoxaline Derivative Sensors

| Amine Detected | Chemical Formula |

|---|---|

| Ammonia (B1221849) | NH₃ |

| Trimethylamine (TMA) | (CH₃)₃N |

| Dimethylamine | (CH₃)₂NH |

| Triethylamine (B128534) | (C₂H₅)₃N |

| Piperidine | C₅H₁₁N |

| Hydrazine | N₂H₄ |

Data sourced from research on quinoxaline derivatives as colorimetric indicators. mdpi.com

Design Principles for Fluorescent Sensors

High Heat-Resistant Polymers (Polyimides)

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. vivekanandcollege.ac.in The search for novel monomers to further enhance these properties has led to the incorporation of heterocyclic structures like quinoxaline. exlibrisgroup.comresearchgate.net

To create polymers capable of withstanding extreme temperatures, researchers have synthesized novel diamine monomers incorporating the rigid quinoxaline scaffold. exlibrisgroup.comresearchgate.net A key example is 3/2-(4-aminophenyl)-2/3-phenyl quinoxalin-6-amine (QBDA), a close structural relative of the subject compound. researchgate.netresearchgate.net These quinoxaline-containing diamines are used as building blocks in the synthesis of polyimides through a solution polycondensation reaction with various aromatic dianhydrides. vivekanandcollege.ac.intandfonline.com The inherent high bond energy and rigid structure of the quinoxaline moiety are specifically introduced to boost the thermal performance of the final polymer. exlibrisgroup.comresearchgate.net

The integration of the quinoxaline unit into the polyimide backbone has a profound and positive effect on the material's properties. The rigid, firm scaffold of the quinoxaline enhances the thermal stability of the resulting polyimide films. exlibrisgroup.comresearchgate.net

Thermal Stability : Polyimides derived from quinoxaline diamines exhibit exceptionally high glass transition temperatures (Tg), often exceeding 400°C, and high thermal decomposition temperatures (Td5%), typically in the range of 528–560°C. exlibrisgroup.comresearchgate.net This indicates that the material can maintain its structural integrity at very high temperatures.

Mechanical Performance : The incorporation of the quinoxaline structure also leads to advanced mechanical properties. exlibrisgroup.comresearchgate.net

Tunability : Research has shown that the properties of these polyimides can be fine-tuned by making chemical modifications to the quinoxaline monomer, such as adding different side groups. exlibrisgroup.comresearchgate.net This allows for the creation of materials tailored for specific applications, such as flexible display substrates in the electronics industry. exlibrisgroup.com

Table 2: Thermal Properties of Polyimide Films Derived from Quinoxaline Diamine Monomers

| Polyimide Series | Glass Transition Temp. (Tg) | 5% Mass-Loss Temp. (Td5%) |

|---|---|---|

| QHDA-PIs | 413–444 °C | 528–560 °C |

Data represents polyimides synthesized from 3/2-(4-aminophenyl)-2/3-quinoxalin-6-amine (QHDA), a related quinoxaline diamine. exlibrisgroup.comresearchgate.net

Quinoxaline Diamines as Novel Monomers

Chemical Switches

The quinoxaline substructure serves as a foundational skeleton for the design of molecular-level chemical switches. nih.govresearchgate.net A chemical switch is a molecule that can be reversibly toggled between two or more stable states. This transition is triggered by an external stimulus, which can include light (photochromism), changes in pH (halochromism), or an electrical potential. The different states of the molecule possess distinct properties, such as color, fluorescence, or conductivity. The electron-deficient nature of the N-heterocyclic quinoxaline ring makes it a suitable candidate for such applications, as its electronic state can be readily modulated by external inputs. nih.gov

Mechanistic Insights into Biological Activity in Vitro Focus

Structure-Activity Relationship (SAR) Studies for In Vitro Activity

The biological effects of 2-phenylquinoxalin-6-amine and its analogs are intricately linked to their chemical structures. In vitro investigations have provided crucial insights into how modifications to the quinoxaline (B1680401) core influence their activity.

Influence of Substituent Position and Electronic Properties

The positioning and electronic nature of substituents on the quinoxaline ring system are critical determinants of biological activity. Studies on various quinoxaline derivatives have consistently shown that the presence of a hydrophobic group, such as a phenyl ring, at the 2-position is often associated with enhanced activity. vulcanchem.com Conversely, the introduction of polar groups at the 6-position can improve solubility and target engagement. vulcanchem.com

For instance, in a series of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, the location of the amino group was found to be a significant factor in their cytotoxic properties. nih.gov Compounds with an amino group at the 7-position were observed to be 2 to 5 times more cytotoxic than their 6-substituted isomers. nih.gov The presence of a halogen atom at the 7-position was also found to be crucial for the anti-leishmanial activity of certain quinoxaline 1,4-dioxides, with electron-donating substituents at this position reducing potency. mdpi.com

The electronic properties of substituents also play a vital role. In a study of diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, the nature and position of substituents on the phenyl ring influenced inhibitory activity. d-nb.info For example, a nitrophenyl group at the ortho position had a less negative impact on inhibition compared to the meta or para positions, a phenomenon attributed to the interplay of inductive and resonance effects. d-nb.info

Role of Hydrophobic Interactions in Molecular Binding

Hydrophobic interactions are a key driving force in the binding of this compound and its derivatives to their biological targets. The planar aromatic quinoxaline core facilitates π-π stacking interactions with amino acid residues within the binding sites of proteins, a feature critical for enzyme inhibition. vulcanchem.com The phenyl substituent at the 2-position enhances the lipophilicity of the molecule, which is thought to improve its ability to interact with hydrophobic pockets in target proteins. vulcanchem.com

Molecular docking studies of various quinoxaline derivatives have provided further evidence for the importance of hydrophobic interactions. For instance, the docking of 2-phenylquinoline-polyamine conjugates with bovine serum albumin revealed that the 2-phenylquinoline (B181262) moiety was a key contributor to hydrophobic interactions, positioning the molecule at the binding sites of the protein. spectroscopyonline.com

Modulation of Specific Molecular Targets (In Vitro Studies)

In vitro studies have identified several specific molecular targets that are modulated by this compound and its analogs, providing a mechanistic basis for their observed biological activities.

Enzyme Inhibition (e.g., Kinases, Thymidylate Synthase, Ubiquitin-Specific Protease)

Quinoxaline derivatives have been shown to inhibit a variety of enzymes implicated in disease processes.

Kinases: Several quinoxaline compounds have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For example, certain substituted quinoxalines have been patented as inhibitors of B-RAF kinase, a key enzyme in the MAPK signaling pathway that is often mutated in cancer. google.com Other derivatives have shown inhibitory activity against receptor tyrosine kinases such as FLT3, which is involved in hematological malignancies. google.com

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, making it an attractive target for anticancer drugs. nih.gov A number of quinoxaline derivatives have been shown to inhibit human thymidylate synthase (hTS) in vitro. nih.govnih.gov Molecular modeling studies suggest that these compounds can bind to the allosteric site at the dimer interface of hTS, stabilizing its inactive conformation. nih.govacs.org For example, N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and their derivatives have demonstrated inhibitory action against HCT-116 and MCF-7 cancer cell lines, with their activity correlated to their binding affinity for the hTS homodimer interface. nih.govacs.org

Ubiquitin-Specific Proteases (USPs): USPs are deubiquitinating enzymes that play a crucial role in protein homeostasis and have emerged as promising targets for cancer therapy. frontiersin.orgmdpi.com Some quinoxaline analogs have been investigated as potential USP inhibitors. For instance, inhibitors of USP13, a deubiquitinase implicated in Parkinson's disease pathology, have been synthesized and shown to reduce alpha-synuclein (B15492655) levels in cellular models. mdpi.com While direct inhibition of a specific USP by this compound itself is not extensively documented, the broader class of quinoxalines shows potential in this area.

Interaction with Protein Aggregates (e.g., Aβ Aggregates, Tau)

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. acs.org

Tau Aggregates: The 2-phenylquinoxaline (B188063) scaffold has been identified as having a high binding affinity and selectivity for tau protein aggregates. acs.org In vitro studies have demonstrated that derivatives of 2-phenylquinoxaline can interact with tau fibrils. acs.org For example, certain 2-styrylquinoxaline derivatives have been developed as potential PET tracers for imaging tau pathology and have shown binding to tau aggregates in vitro. acs.org In vitro studies have also shown that ubiquinone can facilitate the aggregation of tau protein. nih.gov

Inhibition of Biofilm Formation (In Vitro)

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. mdpi.com The inhibition of biofilm formation is therefore a significant therapeutic strategy.

Several studies have demonstrated the in vitro biofilm inhibitory activity of quinoxaline derivatives against various bacterial species. For instance, a series of substituted N-(2-Morpholinoethyl)-3-phenylquinoxalin-2-amines were synthesized and screened for their antibacterial and antibiofilm activity against Salmonella paratyphi. researchgate.net Certain compounds in this series, particularly those with bromo, fluoro, methoxy (B1213986), and methyl groups on the phenyl ring, effectively inhibited biofilm formation. researchgate.net Similarly, other studies have reported the biofilm inhibitory potential of quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov The mechanism of biofilm inhibition is thought to involve interference with bacterial adhesion and the production of the extracellular polymeric substance that forms the biofilm matrix.

Mechanisms of Selective Cytotoxicity (In Vitro Studies)

Derivatives of the quinoxaline scaffold have demonstrated notable cytotoxic activity, which is significantly enhanced under low-oxygen, or hypoxic, conditions characteristic of solid tumors. This selective activity is a key area of research for developing targeted cancer therapies.

Activity under Hypoxic Conditions

In vitro studies on derivatives of the 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide scaffold, which is structurally related to this compound, have provided crucial insights into their hypoxia-selective cytotoxicity. nih.govrsc.org Research has focused on how different chemical modifications to the quinoxaline core affect its anticancer properties under both normal oxygen (normoxia) and hypoxic environments. nih.gov

The introduction of halogen atoms and various amino groups at positions 6 and 7 of the quinoxaline ring has been systematically evaluated. nih.govrsc.org For instance, a series of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides showed significant cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The efficacy of these compounds often increases under hypoxic conditions, a phenomenon quantified by the hypoxic cytotoxicity ratio (HCR), which is the ratio of the IC₅₀ value (the concentration required to inhibit the growth of 50% of cells) in normoxia to the IC₅₀ in hypoxia. nih.govau.dk

One of the most potent compounds identified in these studies was a 6-chloro-substituted quinoxaline-2-carbonitrile 1,4-dioxide bearing an N-methylpiperazine moiety (compound 14b in the cited study). nih.gov This derivative displayed exceptional HCR values of 39.8 for the MCF-7 cell line and 23.3 for the MDA-MB-231 cell line, with an IC₅₀ value below 0.5 μM in hypoxic conditions. nih.gov This indicates a cytotoxicity that is 39.8 and 23.3 times greater in a low-oxygen environment, respectively. nih.gov Further investigations revealed that lead compounds like this one can suppress the expression of hypoxia-inducible factor-1α (HIF-1α), a key protein in the cellular response to hypoxia, and induce programmed cell death (apoptosis) in cancer cells. nih.govrsc.org

Similarly, modifying the quinoxaline structure with sulfonamide groups has been shown to influence its antiproliferative properties. rsc.org The cytotoxicity of most of these synthesized sulfonamide derivatives increased by 1.5 to 4.7 times under hypoxic conditions. rsc.org The specific placement of substituents is critical; for example, moving a sulfonamide group from position 6 to position 7 was found to reduce the antiproliferative activity under both normoxic and hypoxic conditions. rsc.org

The data below summarizes the in vitro cytotoxic activity of selected 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide derivatives.

Table 1: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives Against Breast Cancer Cell Lines Data sourced from a study on 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides. nih.gov

| Compound | Cell Line | IC₅₀ Normoxia (μM) | IC₅₀ Hypoxia (μM) | Hypoxic Cytotoxicity Ratio (HCR) |

|---|---|---|---|---|

| 14b (6-chloro, N-methylpiperazine moiety) | MCF-7 | 18.3 | 0.46 | 39.8 |

| 14b (6-chloro, N-methylpiperazine moiety) | MDA-MB-231 | 7.9 | 0.34 | 23.3 |

| Tirapazamine (Reference) | MCF-7 | 4.3 | 0.8 | 5.4 |

| Tirapazamine (Reference) | MDA-MB-231 | 2.1 | 1.2 | 1.8 |

Development of Research Probes and Tools

The unique chemical structure of the 2-phenylquinoxaline scaffold makes it an excellent foundation for developing imaging agents used as research tools, particularly in the field of neurodegenerative diseases like Alzheimer's disease.

Radiotracer Development for In Vitro Imaging Applications (e.g., β-Amyloid and Tau Plaque Binding)

The 2-phenylquinoxaline backbone has been successfully utilized to design and synthesize radiotracers for positron emission tomography (PET), an imaging technique used to visualize metabolic processes in the body. researchgate.netfrontiersin.org In the context of Alzheimer's disease, research has focused on developing probes that can selectively bind to the pathological protein aggregates: β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) composed of tau protein. researchgate.netmdpi.com

Researchers have developed fluorine-18 (B77423) (¹⁸F)-labeled 2-phenylquinoxaline derivatives as potential PET imaging agents for tau tangles. researchgate.net By attaching specific chemical side chains, the binding affinity and selectivity of these probes for tau protein over β-amyloid can be significantly improved. researchgate.net For example, the addition of a chiral 2-fluoromethyl-1,2-ethylenediol side chain to the 2-phenylquinoxaline structure was shown to increase hydrophilicity, which in turn enhanced the probe's binding characteristics. researchgate.net

In vitro binding assays using brain homogenates from Alzheimer's disease patients have been critical for characterizing these novel radiotracers. researchgate.net Two promising probes, designated (R)-[¹⁸F]5 and (S)-[¹⁸F]16, demonstrated high binding affinity for tau tangles, with Ki values (an indicator of binding affinity, where a lower value means higher affinity) of 4.1 nM and 10.3 nM, respectively. researchgate.net Crucially, they also showed high selectivity for tau over Aβ, with selectivity ratios of 30.5-fold and 34.6-fold, respectively. researchgate.net

The high affinity and selectivity of these 2-phenylquinoxaline-based probes were further validated through in vitro autoradiography on brain tissue sections from Alzheimer's patients. researchgate.net These experiments confirmed that the radiolabeled compounds bound to areas rich in tau pathology. researchgate.netfrontiersin.org Such tools are invaluable for studying the distribution and density of tau tangles, providing a deeper understanding of disease progression at a molecular level.

Table 2: In Vitro Binding Affinity and Selectivity of 2-Phenylquinoxaline-Based Radiotracers for Tau Data sourced from a study on ¹⁸F-labeled 2-phenylquinoxaline derivatives. researchgate.net

| Compound | Binding Affinity (Ki) for Tau (nM) | Selectivity for Tau over β-Amyloid (fold) |

|---|---|---|

| (R)-5 | 4.1 | 30.5 |

| (S)-16 | 10.3 | 34.6 |

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation Quinoxaline-Based Materials

The future of quinoxaline (B1680401) chemistry lies in the ability to design and create novel molecules with precisely tailored functions. By strategically modifying the 2-phenylquinoxaline-6-amine backbone, researchers are developing advanced materials for diverse applications, from medicine to electronics.